![molecular formula C95H110N8O44 B1650001 Ristomycin A CAS No. 11021-66-2](/img/structure/B1650001.png)
Ristomycin A
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Overview
Description
Ristomycin A, also known as Ristocetin A, is a glycopeptide antibiotic . It is constituted from six sugars and an aglycone portion . It was previously used to treat staphylococcal infections but is no longer used clinically because it caused thrombocytopenia and platelet agglutination .
Synthesis Analysis
Ristomycin A is produced by bacteria within the taxon Actinomycetes . The antibiotics ristocetin A and ristomycin A are shown to be identical . It is constituted from six sugars and an aglycone portion based on a bis-ether containing three benzenoid rings .
Molecular Structure Analysis
The molecular formula of Ristomycin A is C98H113N7O43 . It has an average mass of 2076.967 Da and a monoisotopic mass of 2075.687012 Da . It contains 37 of 37 defined stereocentres .
Chemical Reactions Analysis
Ristocetin A is constituted from six sugars and an aglycone portion based on a bis-ether containing three benzenoid rings . A fragment which on hydrolysis affords a 2′,4,6-trihydroxybiphenyl-2,3′-diyldiglycinate derivative .
Physical And Chemical Properties Analysis
Ristomycin A has a density of 1.8±0.1 g/cm3 . Its index of refraction is 1.783 . It has 50 H bond acceptors, 30 H bond donors, and 17 freely rotating bonds . Its polar surface area is 787 Å2 .
Scientific Research Applications
Microwave Radiation's Effect on Cell Sensitivity
Research by Kazarinov et al. (2020) explored the impact of low-intensity extremely high frequency (EHF) microwave radiation on blood cell aggregation in platelet-rich plasma, using ristomycin as an aggregation inducer. This study demonstrated that exposure to EHF radiation decreased the extent of ristomycin-induced platelet aggregation, providing insights into the interactions between microwave radiation and cellular responses in the presence of ristomycin (Kazarinov et al., 2020).
Interaction with Copper(II) Ions and HDV Ribozyme
Stokowa-Sołtys et al. (2013) studied the binding pattern of ristomycin A with copper(II) ions and its effect on hepatitis D virus (HDV) ribozyme. The study characterized the Cu(II)-ristomycin A complex and found that ristomycin A could inhibit HDV ribozyme catalysis, especially in the presence of copper(II) complexes. This research provides a foundation for potential therapeutic applications involving ristomycin A in the context of viral inhibition (Stokowa-Sołtys et al., 2013).
Activation of Silent Gene Clusters in Antibiotic Production
Spohn et al. (2014) investigated the activation of a silent glycopeptide biosynthesis gene cluster in Amycolatopsis japonicum, leading to the production of ristomycin A. The study highlights the potential of genome mining and genetic manipulation in harnessing cryptic gene clusters for the production of medically important compounds like ristomycin A. This research opens avenues for discovering new antibacterial agents through genetic activation (Spohn et al., 2014).
Enhancement of Ristomycin A Production through Genetic Regulation
Liu et al. (2021) demonstrated that overexpression of certain regulatory genes significantly improved the production of ristomycin A. The study provides valuable insights into the genetic regulation of antibiotic biosynthesis and presents strategies for enhancing the production of ristomycin A, which is vital for its industrial-scale production and potential clinical applications (Liu et al., 2021).
Mechanism of Action
Ristomycin A causes von Willebrand factor to bind the platelet receptor glycoprotein Ib (GpIb), so when ristocetin is added to normal blood, it causes agglutination . A cellwall component analogue, acetyl-D-alanyl-D-alanine, forms with ristocetin A a complex whose dissociation is slow on the 1 H n.m.r. time scale .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55+,56+,57-,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPFFVAZTUEGW-IQPVDWMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H110N8O44 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2067.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
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